molecular formula C21H21NO6 B1452973 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid CAS No. 879551-17-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid

Cat. No.: B1452973
CAS No.: 879551-17-4
M. Wt: 383.4 g/mol
InChI Key: FGKBEQMQAJSEQI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid” is a product used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular formula of this compound is C24H26N2O6. The molecular weight is 438.5 g/mol.


Chemical Reactions Analysis

This compound is used in the preparation of stapled peptides by ring closing metathesis . The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 438.5 g/mol.

Scientific Research Applications

Peptide Synthesis

Fmoc chemistry is a cornerstone in the field of peptide synthesis. The process involves the use of Fmoc-protected amino acids as building blocks for the assembly of peptides. Ellmerer-Müller et al. (1998) demonstrated the application of the Arndt-Eistert protocol in converting commercially available Fmoc α-amino acids to enantiomerically pure Fmoc-protected β-amino acids in high yield, showcasing the method's efficiency for peptide elongation Ellmerer-Müller et al., 1998. Similarly, Bleicher et al. (2000) reported the synthesis of new linkers based on phenylfluorenyl for solid phase synthesis, highlighting the adaptability of Fmoc chemistry in creating stable supports for peptide synthesis Bleicher et al., 2000.

Material Science

Fmoc-modified amino acids have found applications beyond traditional peptide synthesis, venturing into material science and nanotechnology. Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, demonstrating their potential in creating homogeneous aqueous nanotube dispersions, a crucial step for various nanotechnology applications Cousins et al., 2009. Moreover, Gour et al. (2021) investigated the self-assembled structures formed by Fmoc-modified aliphatic amino acids, revealing their potential in designing novel self-assembled architectures with controllable functions Gour et al., 2021.

Supramolecular Chemistry

The role of Fmoc chemistry extends to supramolecular chemistry, where Fmoc-protected amino acids are used to design and synthesize complex molecular architectures. Bojarska et al. (2020) provided an extensive study on the noncovalent interactions and supramolecular features of amino acids with the Fmoc moiety, emphasizing the importance of understanding these interactions for the development of novel biomaterials and therapeutics Bojarska et al., 2020.

Future Directions

This compound is used for preparing stapled peptides by ring closing metathesis , which suggests its potential use in peptide synthesis and related research fields.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKBEQMQAJSEQI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid

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